Cyclohexyl 2,3-dimethylphenyl ketone
Overview
Description
Cyclohexyl 2,3-dimethylphenyl ketone is an organic compound with the molecular formula C15H20O . It is a white solid with a molecular weight of 216.32 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2,3-dimethylphenyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of cyclohexane with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2,3-dimethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Cyclohexyl 2,3-dimethylbenzoic acid.
Reduction: Cyclohexyl 2,3-dimethylphenyl methanol.
Substitution: 2,3-dimethyl-4-nitrophenyl cyclohexyl ketone (nitration product) or 2,3-dimethyl-4-bromophenyl cyclohexyl ketone (bromination product).
Scientific Research Applications
Cyclohexyl 2,3-dimethylphenyl ketone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 2,3-dimethylphenyl ketone involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the ketone group is converted to a carboxylic acid through the formation of an intermediate alcohol. In reduction reactions, the ketone group is reduced to an alcohol via the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl phenyl ketone
- Cyclohexyl 4-methylphenyl ketone
- Cyclohexyl 3,4-dimethylphenyl ketone
Uniqueness
Cyclohexyl 2,3-dimethylphenyl ketone is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties, such as melting point and solubility, compared to similar compounds .
Properties
IUPAC Name |
cyclohexyl-(2,3-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBVCMBEIHFYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2CCCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642595 | |
Record name | Cyclohexyl(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-12-5 | |
Record name | Cyclohexyl(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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